molecular formula C10H16ClNO2 B13695488 O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride

O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride

Cat. No.: B13695488
M. Wt: 217.69 g/mol
InChI Key: FFYAYUWRPXIJFJ-UHFFFAOYSA-N
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Description

O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride (CAS: 116800-45-4) is a hydroxylamine derivative characterized by a benzyloxypropyl substituent attached to the hydroxylamine nitrogen. Its molecular structure includes a three-carbon propyl chain with a benzyl ether group, distinguishing it from simpler benzyl-substituted analogs. The hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications, particularly in organic reactions such as oxime formation or as a nucleophile in heterocyclic chemistry. The compound is typically a white crystalline solid, hygroscopic in nature, and requires storage in dry, cool conditions to prevent decomposition .

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

O-(3-phenylmethoxypropyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c11-13-8-4-7-12-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,11H2;1H

InChI Key

FFYAYUWRPXIJFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCON.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the alkylation of hydroxylamine or its derivatives with a suitable benzyloxyalkyl halide, followed by purification and conversion to the hydrochloride salt. The key steps include:

  • Formation of the O-benzyloxyalkyl intermediate via nucleophilic substitution.
  • Protection/deprotection strategies if needed.
  • Salt formation to improve stability and handling.

Alkylation Using Halogenated Benzyloxyalkyl Precursors

A common approach involves reacting hydroxylamine or its protected form with halogenated benzyloxyalkyl compounds under controlled conditions. For example, a patent (CN102531950A) describes the preparation of O-benzylhydroxylamine hydrochloride by alkylation with benzyl bromide or benzyl chloride derivatives, followed by hydrolysis and purification steps:

  • The reaction is conducted in a solvent such as dimethylformamide (DMF) under nitrogen atmosphere at low temperature (0°C).
  • Sodium hydride (NaH) is used to deprotonate acetoxime, which is then alkylated with benzyl bromide.
  • The crude product is subjected to hydrolysis, extraction, drying, and concentration.
  • The final step involves treatment with hydrochloric acid in ether to obtain the hydrochloride salt with purity above 98%.

Mitsunobu Reaction for O-Alkylhydroxylamine Formation

Another well-documented method involves the Mitsunobu coupling of an alcohol with N-hydroxyphthalimide, followed by hydrazine deprotection to yield the free O-alkylhydroxylamine. This method is described in the literature for various O-alkylhydroxylamines, including benzyloxy derivatives:

  • The alcohol precursor (e.g., 3-(benzyloxy)propanol) is reacted with N-hydroxyphthalimide in tetrahydrofuran (THF) using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) at 0°C to room temperature.
  • After completion, hydrazine monohydrate is added to remove the phthalimide protecting group.
  • The product is purified by filtration and flash chromatography.
  • Final conversion to the hydrochloride salt is achieved by treatment with HCl in ether.

Condensation with Sulfonyl Chlorides Under Basic Conditions

Hydroxylamine derivatives can be further functionalized by condensation with sulfonyl chlorides under basic conditions to form sulfonamide derivatives. While this is a downstream modification, the initial preparation of O-benzylhydroxylamine hydrochloride is a prerequisite:

  • O-benzylhydroxylamine hydrochloride is reacted with p-toluenesulfonyl chloride in pyridine at room temperature overnight.
  • The reaction mixture is quenched with acid, extracted, washed, dried, and concentrated to yield the sulfonamide derivative in 27–79% yield.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity Advantages Limitations
Alkylation with Benzyl Bromide NaH, DMF, 0°C, hydrolysis, HCl ether salt formation >98% purity High (>98%) Simple, scalable, high purity Requires careful control of NaH
Mitsunobu Coupling Alcohol, N-hydroxyphthalimide, triphenylphosphine, DIAD, hydrazine 62–96% (varies) High (confirmed by NMR/MS) Versatile, mild conditions Multi-step, requires chromatography
Condensation with Sulfonyl Chlorides O-benzylhydroxylamine hydrochloride, sulfonyl chloride, pyridine 27–79% High (NMR/MS purity) Useful for further derivatization Moderate yields, side products

Chemical Reactions Analysis

Types of Reactions

O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.

Scientific Research Applications

O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The benzyloxypropyl group enhances its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride with structurally related hydroxylamine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Analysis

Compound Name Substituent Structure CAS Number Molecular Formula (Hydrochloride) Key Features
O-[3-(Benzyloxy)propyl]hydroxylamine HCl Benzyloxypropyl (C₆H₅-O-(CH₂)₃) 116800-45-4 C₁₀H₁₆ClNO₂ Extended alkyl chain with benzyl ether; moderate lipophilicity
O-Benzylhydroxylamine Hydrochloride Benzyl (C₆H₅-CH₂) 2687-43-6 C₇H₁₀ClNO Compact structure; higher lipophilicity due to direct benzyl attachment
O-[2-(Trifluoromethyl)benzyl]hydroxylamine HCl Trifluoromethylbenzyl (CF₃-C₆H₄-CH₂) 114809-62-0 C₈H₈ClF₃NO Electron-withdrawing CF₃ group enhances stability and acidity
O-(3,5-Dimethoxybenzyl)hydroxylamine HCl 3,5-Dimethoxybenzyl (CH₃O-C₆H₃-CH₂) N/A C₉H₁₃ClNO₃ Methoxy groups increase solubility in polar solvents
O-Propargylhydroxylamine Hydrochloride Propargyl (HC≡C-CH₂) 21663-79-6 C₃H₅ClNO Alkyne group enables click chemistry applications

Key Observations:

  • Lipophilicity: The benzyloxypropyl substituent in the target compound provides intermediate lipophilicity compared to the highly lipophilic benzyl group in O-Benzylhydroxylamine Hydrochloride .
  • Reactivity: The trifluoromethyl group in O-[2-(Trifluoromethyl)benzyl]hydroxylamine HCl enhances electrophilicity, favoring nucleophilic attacks, while the propargyl group in O-Propargylhydroxylamine HCl enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
  • Solubility: Methoxy-substituted analogs (e.g., O-(3,5-Dimethoxybenzyl)hydroxylamine HCl) exhibit improved aqueous solubility due to polar methoxy groups, whereas the benzyloxypropyl chain in the target compound balances solubility and membrane permeability .

Physicochemical and Stability Data

Property O-[3-(Benzyloxy)propyl]hydroxylamine HCl O-Benzylhydroxylamine HCl O-[2-(Trifluoromethyl)benzyl]hydroxylamine HCl
Molecular Weight (g/mol) 229.69 159.61 243.61
Melting Point (°C) Not reported 160–165 (decomposes) Not reported
Hygroscopicity High High Moderate
Stability in Solution Stable at pH 4–6; hydrolyzes under strong acidic/basic conditions Similar pH sensitivity Enhanced stability due to CF₃ group

Research Findings and Trends

  • Substituent Length vs. Reactivity: Studies indicate that longer alkyl chains (e.g., propyl in the target compound) slow reaction kinetics in oxime formation compared to benzyl derivatives but improve selectivity in multi-step syntheses .
  • Electron-Withdrawing Groups: Trifluoromethyl-substituted analogs demonstrate superior stability under oxidative conditions, making them suitable for industrial-scale processes .
  • Pharmaceutical Relevance: While the HBK series () focuses on piperazine derivatives, their structural data suggest that substituent bulkiness (e.g., trimethylphenoxy groups) correlates with receptor binding affinity—a principle that may extend to hydroxylamine derivatives in drug design .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride, and how can purity be optimized?

  • Methodology : The compound is synthesized by reacting 3-(benzyloxy)propyl chloride with hydroxylamine hydrochloride under basic conditions (e.g., sodium carbonate or sodium hydroxide). The reaction is typically conducted in an inert atmosphere at room temperature, followed by purification via recrystallization using solvents like ethanol or ethyl acetate .
  • Key Parameters : Base selection (NaOH vs. Na₂CO₃) impacts reaction kinetics. Recrystallization solvents must be chosen based on differential solubility of byproducts.

Q. How should researchers handle solubility challenges during experimental workflows?

  • Methodology : Solubility is solvent-dependent. Preliminary tests in polar aprotic solvents (e.g., DMF, DMSO) or aqueous HCl (for the hydrochloride salt) are recommended. For aqueous systems, adjust pH to enhance solubility, as the free base form may precipitate under neutral conditions .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm structural integrity by verifying peaks for the benzyloxy group (~4.5 ppm for -OCH₂C₆H₅) and hydroxylamine protons.
  • Mass Spectrometry (MS) : Validate molecular weight (C₁₀H₁₆ClNO₂; theoretical MW: 241.7 g/mol for the hydrochloride salt) .
  • HPLC : Monitor purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What reaction mechanisms explain the nucleophilic behavior of this compound?

  • Methodology : The hydroxylamine group acts as a nucleophile, attacking electrophilic centers (e.g., carbonyl carbons). Reaction kinetics can be studied via stopped-flow NMR to track intermediate formation. Resonance stabilization of the hydroxylamine’s lone pair enhances reactivity, particularly in Schiff base formation or oxime synthesis .

Q. How can this compound be utilized in synthesizing hydroxamate derivatives for metalloproteinase inhibition studies?

  • Methodology : Couple the hydroxylamine with carboxylic acids using 1-[3-(dimethylamino)propyl]-3-ethyl carbodiimide (EDC) as a coupling agent. For example, in hydroxamate synthesis:

React with a carboxylic acid derivative (e.g., biphenyl-4-sulfonamidoacetic acid).

Purify intermediates via flash chromatography.

Deprotect silyl groups (e.g., TBS) with trifluoroacetic acid (TFA) to yield hydroxamates .

Q. What strategies mitigate instability during long-term storage?

  • Methodology :

  • Storage : Keep at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar).
  • Stability Monitoring : Use accelerated stability testing (e.g., 40°C/75% RH for 6 weeks) with HPLC to track degradation (e.g., hydrolysis of the benzyloxy group) .

Q. How do steric effects from the benzyloxypropyl group influence regioselectivity in reactions?

  • Methodology : Compare reactivity with simpler hydroxylamine derivatives (e.g., O-benzylhydroxylamine) using DFT calculations or kinetic isotope effects. The extended propyl chain may reduce steric hindrance, favoring nucleophilic attacks at bulkier electrophilic sites .

Q. How can contradictory data on optimal reaction bases (NaOH vs. Na₂CO₃) be resolved?

  • Methodology : Conduct a Design of Experiments (DoE) approach varying base strength, solvent polarity, and temperature. Monitor yields and byproducts (e.g., via LC-MS). NaOH may accelerate reaction rates but increase hydrolysis byproducts, while Na₂CO₃ offers milder conditions .

Key Considerations for Experimental Design

  • Contradictions : Base selection impacts reaction pathways; validate conditions for each application.
  • Biological Relevance : Potential applications in hypoxia studies (via redox modulation) or enzyme inhibition (hydroxamate precursors) require rigorous purity standards .

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